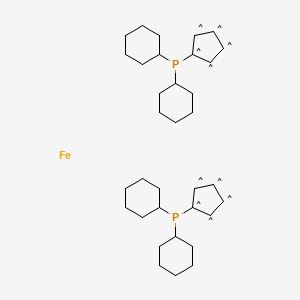
1,1(2)-Bis(dicyclohexylphosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(dicyclohexylphosphino)ferrocene is a chemical compound with the molecular formula C34H52FeP2. It is a ferrocene derivative where two dicyclohexylphosphino groups are attached to the ferrocene core. This compound is widely used as a ligand in various catalytic processes due to its unique electronic and steric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by reacting ferrocene with dicyclohexylphosphine in the presence of a base. The reaction typically involves the following steps:
Lithiation of Ferrocene: Ferrocene is treated with n-butyllithium to form dilithioferrocene.
Phosphination: The dilithioferrocene is then reacted with dicyclohexylphosphine chloride to form 1,1’-bis(dicyclohexylphosphino)ferrocene.
Industrial Production Methods
The industrial production of 1,1’-bis(dicyclohexylphosphino)ferrocene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(dicyclohexylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphine groups can participate in substitution reactions, particularly in catalytic cycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Substitution: Palladium or nickel catalysts are often used in cross-coupling reactions involving this compound.
Major Products
Oxidation: Oxidation of the ferrocene core results in ferrocenium salts.
Substitution: Substitution reactions typically yield various organometallic complexes.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(dicyclohexylphosphino)ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Wirkmechanismus
The mechanism by which 1,1’-bis(dicyclohexylphosphino)ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The ferrocene core provides electronic stability, while the dicyclohexylphosphino groups offer steric protection, enhancing the reactivity and selectivity of the metal center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene: Contains diisopropylphosphino groups, offering different steric and electronic properties.
Uniqueness
1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its bulky dicyclohexylphosphino groups, which provide significant steric hindrance. This property makes it particularly effective in catalytic processes where selectivity is crucial .
Eigenschaften
Molekularformel |
C34H52FeP2 |
|---|---|
Molekulargewicht |
578.6 g/mol |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2; |
InChI-Schlüssel |
LVWMUECONASIMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


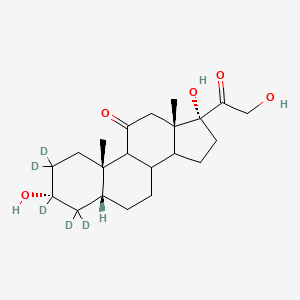
![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
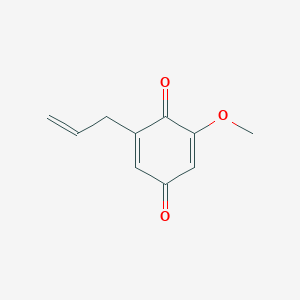
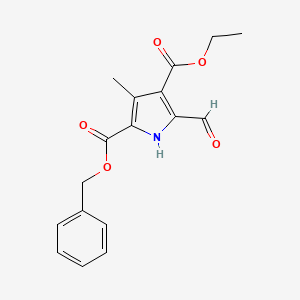
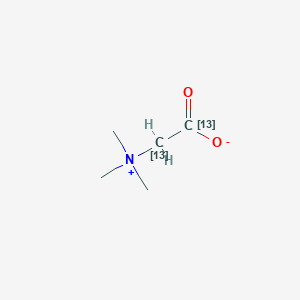

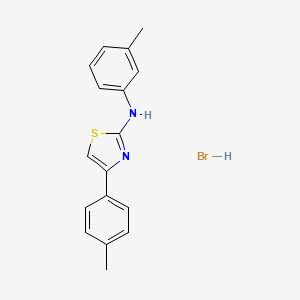


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
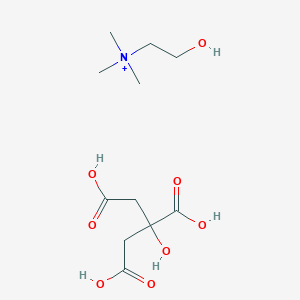
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
